(S)-1-(Chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol hydrochloride, often referred to as (S)-seco-CBI, is a synthetic compound derived from the cyclopropabenzindole (CBI) family. CBIs are analogs of cyclopropapyrroloindole (CPI) anti-tumor antibiotics, such as duocarmycin-SA and CC1065. [] (S)-seco-CBI serves as a crucial building block in the synthesis of various biologically active compounds, particularly those designed for potential antitumor applications. []
The synthesis of (S)-seco-CBI and its analogs is a multi-step process. One approach involves using (S)-1-(chloromethyl)-8-methoxy-2,3-dihydro-1H-benzo[e]indol-5-ol (seco-MCBI) as a starting material. Seco-MCBI is then reacted with various benzoselenophene or heteroaromatic acids to yield a diverse series of (S)-seco-CBI derivatives. [] Another method utilizes a chiral (S)-seco-CBI unit conjugated with an H-pin imidazole-pyrrole polyamide to target specific DNA sequences. []
Detailed molecular structure analysis of (S)-seco-CBI, particularly in the context of its DNA-binding properties, is available in the literature. [] The incorporation of a methoxy substituent at the C-7 position of the seco-CBI unit is known to enhance cytotoxicity through additional van der Waals interactions with DNA. []
(S)-seco-CBI readily undergoes conjugation reactions with various molecules, including benzoselenophenes, heteroaromatic acids, and H-pin polyamides. [, ] These conjugation reactions typically involve nucleophilic substitution or coupling reactions, utilizing the reactive chloromethyl group present in the (S)-seco-CBI structure.
(S)-seco-CBI acts as a DNA alkylating agent, forming covalent bonds with DNA bases and ultimately leading to cell death. [] The specific mechanism involves the formation of DNA interstrand crosslinks (ICLs). [] The chiral (S)-configuration of seco-CBI is crucial for its enhanced sequence-specific ICL activity due to the relative orientation of the cyclopropane group, as demonstrated by molecular modeling studies. []
(a) Anti-tumor Agent Development: (S)-seco-CBI and its derivatives show significant potential as anti-tumor agents due to their ability to induce DNA interstrand crosslinks (ICLs) in a sequence-specific manner. [] Studies have shown that conjugates incorporating (S)-seco-CBI exhibit cytotoxicity against various cancer cell lines, including human gastric NCI-N87 and human ovarian SK-OV3 cells. [, ]
(b) DNA-Targeted Drug Delivery: The ability of (S)-seco-CBI to conjugate with molecules like H-pin polyamides allows for the development of DNA-targeted drug delivery systems. [] By conjugating (S)-seco-CBI to a DNA-binding moiety, it is possible to direct the cytotoxic activity of (S)-seco-CBI specifically to cancer cells, potentially reducing off-target effects. []
(c) Prodrugs for Prostate Cancer: Research explores the use of 5-amino-seco-CBI, a derivative of (S)-seco-CBI, in polymeric prodrugs for targeted delivery to prostate tumors. [] This approach involves attaching the drug to a polymer backbone via a PSA (prostate-specific antigen) cleavable linker. The prodrug relies on both the EPR effect (enhanced permeability and retention) and PSA activation for selective delivery and release of the active drug within the tumor environment. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: